molecular formula C16H18N4O6 B12643010 methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

Cat. No.: B12643010
M. Wt: 362.34 g/mol
InChI Key: XTZUPJCHLFHQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is a synthetic organic compound featuring a benzoate ester core linked via a three-carbon propoxy chain to a substituted pyrimidine moiety.

For example, related pyrimidine derivatives are prepared by refluxing intermediates with reagents like malononitrile or ethyl cyanoacetate in 1,4-dioxane, using triethylamine as a base . Such methods may apply to the target compound’s synthesis, particularly in coupling the benzoate and pyrimidine segments.

Properties

Molecular Formula

C16H18N4O6

Molecular Weight

362.34 g/mol

IUPAC Name

methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate

InChI

InChI=1S/C16H18N4O6/c1-25-15(23)9-3-5-10(6-4-9)26-8-2-7-18-14(22)12-11(17)13(21)20-16(24)19-12/h3-6H,2,7-8,17H2,1H3,(H,18,22)(H2,19,20,21,24)

InChI Key

XTZUPJCHLFHQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group at position 5. The benzoate moiety is then attached via a propoxy linker. Specific reagents and conditions, such as the use of sodium hydride for alkylation and various solvents like ethanol, are employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothetical Solubility Potential Biological Activity
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate ~405.35 Benzoate ester, propoxy linker, pyrimidine (amino, dioxo) Moderate (polar groups enhance water solubility) Enzyme inhibition (e.g., kinases, dihydrofolate reductase)
Methyl 4-(2-carboxyethoxy)benzoate ~238.23 Benzoate ester, shorter ethoxy linker, carboxylic acid High (ionizable carboxyl group) Limited (metabolically unstable due to free acid)
5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxamide ~183.13 Pyrimidine (amino, dioxo), carboxamide Low (lack of solubilizing groups) Antiviral or antiproliferative activity (nucleobase mimic)
Ethyl 4-[4-(methylcarbamoyl)phenoxy]butanoate ~279.31 Butanoate ester, longer linker, carbamoyl Low (hydrophobic ester and linker) Prodrug candidate (slow hydrolysis to active acid)

Key Observations:

Longer chains may reduce solubility, as seen in ethyl 4-[4-(methylcarbamoyl)phenoxy]butanoate.

Functional Group Impact: The amino and dioxo groups on the pyrimidine ring (target compound) enhance hydrogen-bonding capacity compared to unsubstituted pyrimidines (e.g., 5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxamide lacks a benzoate group, reducing membrane permeability). Ester vs. Carboxylic Acid: The methyl ester in the target compound improves metabolic stability relative to methyl 4-(2-carboxyethoxy)benzoate, which may rapidly hydrolyze in vivo.

Biological Activity: Pyrimidine derivatives with amino and dioxo substituents are known to inhibit enzymes involved in nucleotide synthesis. The target compound’s structure aligns with kinase inhibitors (e.g., resembling gefitinib analogs), whereas simpler pyrimidines like 5-amino-2,4-dioxo-1H-pyrimidine-6-carboxamide may lack target specificity.

Research Findings and Hypotheses

  • Synthetic Feasibility: The compound’s synthesis likely involves coupling a pyrimidine-6-carbonyl chloride with methyl 4-(3-aminopropoxy)benzoate, analogous to methods used for pyran-pyrazole hybrids .
  • Druglikeness : Computational models predict moderate LogP (~2.1) for the target compound, suggesting better bioavailability than more hydrophobic analogs.
  • Thermodynamic Stability : The conjugated pyrimidine ring and ester group may confer stability under physiological pH, as seen in related esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.